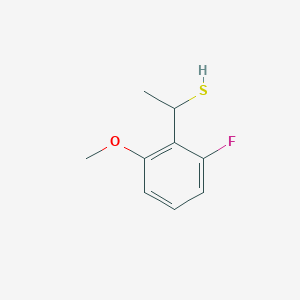
1-(2-Fluoro-6-methoxyphenyl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-6-methoxyphenyl)ethane-1-thiol is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a thiol group attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-6-methoxyphenyl)ethane-1-thiol typically involves the introduction of the thiol group to a pre-existing aromatic ring substituted with fluorine and methoxy groups. One common method is the nucleophilic substitution reaction where a suitable thiol reagent is reacted with a precursor compound under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic attack and solvents such as ethanol or dimethyl sulfoxide (DMSO) to dissolve the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoro-6-methoxyphenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the fluorine or methoxy groups under specific conditions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions like elevated temperatures.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: De-fluorinated or de-methoxylated products.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-6-methoxyphenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-6-methoxyphenyl)ethane-1-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine
- 1-(2-Fluoro-6-methoxyphenyl)ethan-1-one
Uniqueness
1-(2-Fluoro-6-methoxyphenyl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its amine and ketone analogs
Propiedades
Fórmula molecular |
C9H11FOS |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
1-(2-fluoro-6-methoxyphenyl)ethanethiol |
InChI |
InChI=1S/C9H11FOS/c1-6(12)9-7(10)4-3-5-8(9)11-2/h3-6,12H,1-2H3 |
Clave InChI |
UNGCTGJJFFBZQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC=C1F)OC)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


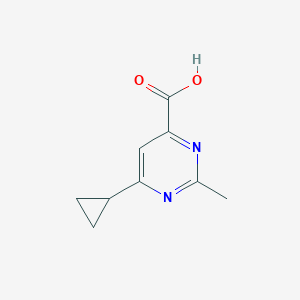
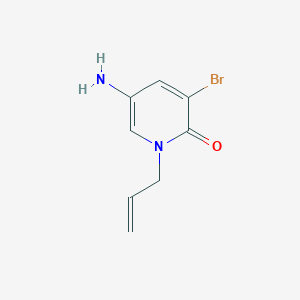
![4-[(Heptan-2-yl)amino]butan-2-ol](/img/structure/B13308471.png)

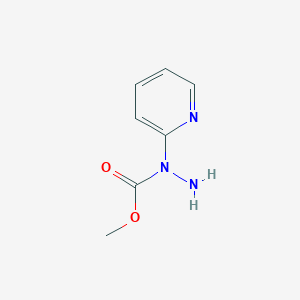
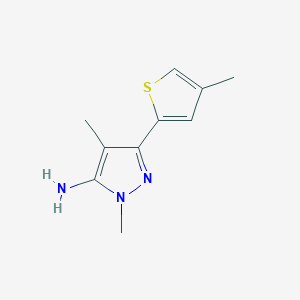
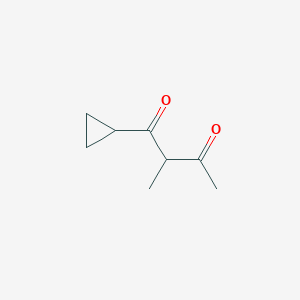
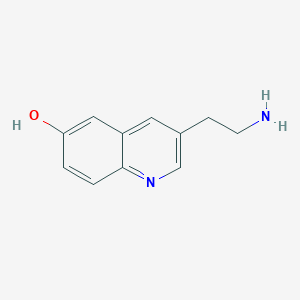
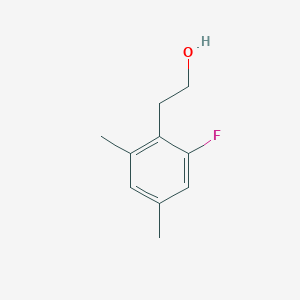
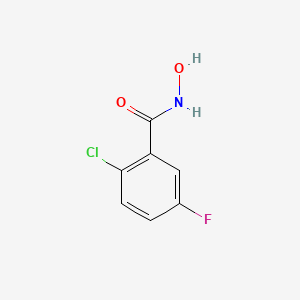
![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B13308507.png)
![5-[(Isoquinolin-5-yl)carbamoyl]pentanoic acid](/img/structure/B13308513.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13308520.png)
![3-Chloro-2-{[(2-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13308526.png)
